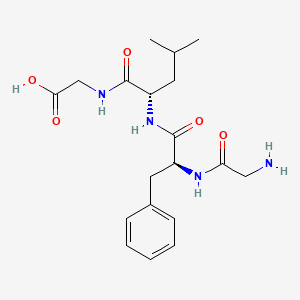

Gly-Phe-Leu-Gly

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Gly-Phe-Leu-Gly is a useful research compound. Its molecular formula is C19H28N4O5 and its molecular weight is 392.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antitumor Drug Delivery Systems

One of the most promising applications of Gly-Phe-Leu-Gly is in targeted drug delivery systems for cancer therapy. Research indicates that this peptide can be utilized to enhance the efficacy of chemotherapeutic agents while minimizing side effects.

Case Study: Dual-Targeted Drug Delivery System

A study investigated a dual-targeted drug delivery system using this compound linked to a prodrug (MMC) for targeted treatment of cervical and lung cancers. The system exploits the overexpression of cathepsin B, a protease prevalent in tumor cells, which specifically hydrolyzes the this compound sequence, releasing the active drug within cancerous tissues. The results demonstrated significant antitumor effects by increasing apoptosis in cancer cells while sparing normal cells from toxicity .

| Feature | Details |

|---|---|

| Target | Cathepsin B in tumor cells |

| Prodrug Used | MMC (Mitomycin C) |

| Cancer Types | Cervical and lung cancers |

| Mechanism | Receptor-mediated endocytosis and hydrolysis by cathepsin B |

| Outcome | Enhanced apoptosis and reduced side effects |

Neuropharmacological Effects

This compound has also been studied for its neuropharmacological properties, particularly its influence on dopamine levels and locomotor activity.

Case Study: Dopamine Modulation in Rodents

In a rodent model, the effects of glycine-containing dipeptides, including this compound, were examined to assess their impact on dopamine levels in the nucleus accumbens. The study found that these peptides could elevate dopamine levels, suggesting potential applications in treating disorders related to dopamine dysregulation, such as addiction or depression .

| Parameter | Findings |

|---|---|

| Peptides Tested | This compound, Leu-Gly |

| Dopamine Levels | Increased in response to peptide administration |

| Behavioral Effects | Enhanced locomotor activity observed |

| Implications | Potential therapeutic use for addiction treatment |

Biochemical Research and Enzyme Affinity

This compound has been characterized for its role as an affinity ligand in enzyme purification processes.

Case Study: Affinity Purification of Thermolysin

Research demonstrated that this compound could be effectively used as an affinity ligand for the purification of thermolysin, an enzyme with significant industrial applications. The study compared various ligands and found that this compound exhibited favorable binding characteristics, making it suitable for enzyme purification protocols .

| Ligand | Binding Capacity (M^-1) |

|---|---|

| This compound | High affinity for thermolysin |

| Gly-D-Phe | Moderate affinity |

| D-Phe | Lower affinity |

Eigenschaften

Molekularformel |

C19H28N4O5 |

|---|---|

Molekulargewicht |

392.4 g/mol |

IUPAC-Name |

2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]acetic acid |

InChI |

InChI=1S/C19H28N4O5/c1-12(2)8-14(18(27)21-11-17(25)26)23-19(28)15(22-16(24)10-20)9-13-6-4-3-5-7-13/h3-7,12,14-15H,8-11,20H2,1-2H3,(H,21,27)(H,22,24)(H,23,28)(H,25,26)/t14-,15-/m0/s1 |

InChI-Schlüssel |

WEZDRVHTDXTVLT-GJZGRUSLSA-N |

Isomerische SMILES |

CC(C)C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CN |

Kanonische SMILES |

CC(C)CC(C(=O)NCC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CN |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.